
Hex-2-enoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-2-enoic acid ethyl ester is a natural product found in Annona muricata with data available.
Applications De Recherche Scientifique
Intramolecular Redox Reactions Hex-2-enoic acid ethyl ester can undergo intramolecular redox reactions. For instance, conjugated E-dienals like (2E,4E)-hexa-2,4-dienal can be converted into Z-enoic acids such as (Z)-hex-3-enoic acid without metal catalysts. This conversion can be achieved in subcritical water, demonstrating a non-catalytic approach to producing esters like benzyl (Z)-hex-3-enoate (Chen et al., 2012).
Peptide Model Study this compound derivatives are used in peptide synthesis. For example, the coupling of unnatural amino acid analogs like S-Ethyl 2-azidohexanethioate with L-cysteine ethyl ester leads to new dipeptides, which can be used to incorporate unnatural amino acids into proteins (Han & Viola, 2004).
Determining Absolute Configuration of Allenes In studies involving palladium-catalyzed hydrogenation, hex-2-enoic acid esters help determine the absolute configuration of allenes. This process involves the transformation of molecular dissymmetry into centrodissymmetry, proving useful in the analysis of stereochemical properties of organic compounds (Crombie et al., 1975).
Amination and Oxygenation of Olefins Hex-2-enoic acid compounds can be used in the amination and oxygenation of unfunctionalized olefins. The application of BF3·Et2O promotes intramolecular hydroamination and lactonization of hex-5-enoic acid compounds, leading to various amination or oxygenation products (Yang et al., 2015).
Antiscorbutic Activity Study In nutritional research, this compound derivatives like L-threo-hex-2-enaro-1,4-lactone ethyl ester have been synthesized and studied for their antiscorbutic (Vitamin C) activity, revealing insights into the relationship between chemical structure and vitamin activity (Kasai et al., 1993).
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
ethyl hex-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3 |
Clé InChI |
SJRXWMQZUAOMRJ-UHFFFAOYSA-N |
SMILES |
CCCC=CC(=O)OCC |
SMILES canonique |
CCCC=CC(=O)OCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


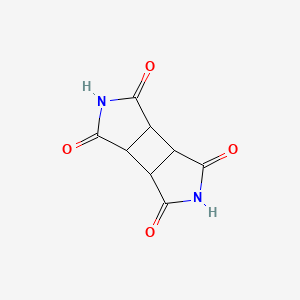
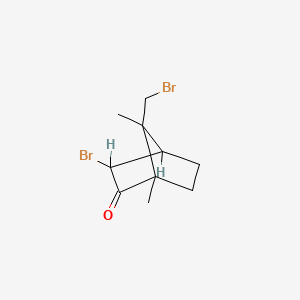
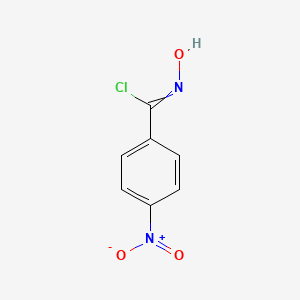
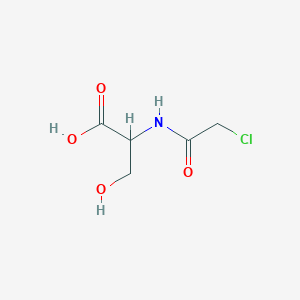
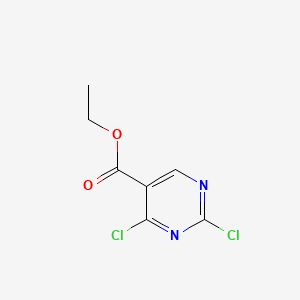



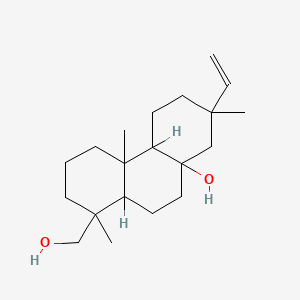
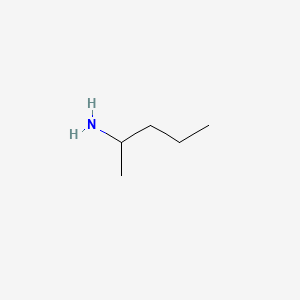
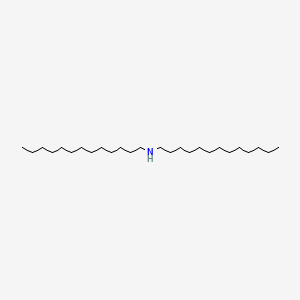


![2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B1630492.png)
